2-Bromo-3-methylcyclohexanone 2-Bromo-3-methylcyclohexanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14174554
InChI: InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3
SMILES:
Molecular Formula: C7H11BrO
Molecular Weight: 191.07 g/mol

2-Bromo-3-methylcyclohexanone

CAS No.:

Cat. No.: VC14174554

Molecular Formula: C7H11BrO

Molecular Weight: 191.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-methylcyclohexanone -

Specification

Molecular Formula C7H11BrO
Molecular Weight 191.07 g/mol
IUPAC Name 2-bromo-3-methylcyclohexan-1-one
Standard InChI InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3
Standard InChI Key JUAKSRQOOTYMMW-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(=O)C1Br

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Analysis of Brominated Methylcyclohexanone Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Source
2-Bromo-3-methylcyclohexanone97590-66-4C₇H₁₁BrO191.068LookChem
2-Bromo-2-methylcyclohexanone10409-47-9C₇H₁₁BrO191.068PubChem
2-Bromo-5-methylcyclohexanone89886-68-0C₇H₁₁BrO191.068LookChem

Physicochemical Properties

Although explicit data on melting and boiling points are unavailable, the compound’s physicochemical behavior can be inferred from structural analogs. The bromine atom enhances electrophilicity at the α-carbon, making the compound susceptible to nucleophilic substitution reactions. The ketone group participates in typical carbonyl chemistry, including reductions and condensations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most cited synthetic route involves the bromination of 3-methylcyclohexanone. Using bromine (Br2\text{Br}_2) in acetic acid as a solvent, the reaction proceeds via a bromonium ion intermediate, yielding 2-bromo-3-methylcyclohexanone with reported yields of 75–87% . Alternative methods employ silyl enol ether precursors, such as trimethyl(3-methylcyclohex-1-enyloxy)silane, which undergo regioselective bromination to produce the target compound .

Table 2: Synthetic Routes for 2-Bromo-3-methylcyclohexanone

Starting MaterialReaction ConditionsYield (%)Reference
3-MethylcyclohexanoneBr₂, acetic acid, 25°C75–87
Trimethyl(3-methylcyclohex-1-enyloxy)silaneBr₂, THF, −78°C to rt87

Industrial Manufacturing

Industrial production prioritizes continuous flow processes to optimize yield and purity. Catalytic systems and temperature-controlled environments minimize side reactions, such as di-bromination or ring-opening. Post-synthesis purification employs fractional distillation or column chromatography to achieve >95% purity .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom in 2-bromo-3-methylcyclohexanone serves as a leaving group in SN2\text{S}_\text{N}2 reactions. Treatment with hydroxide ions (OH\text{OH}^-) yields 3-methylcyclohexanol, while amines (NH2R\text{NH}_2\text{R}) generate secondary amines .

Carbonyl Group Transformations

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to 2-bromo-3-methylcyclohexanol, preserving the bromine substituent.

  • Oxidation: Strong oxidants like potassium permanganate (KMnO4\text{KMnO}_4) convert the ketone to a carboxylic acid, though this pathway is less common due to competing side reactions .

Cross-Coupling Applications

Recent advances in transition-metal-free catalysis exploit the reactivity of α-bromo ketones. For example, Li et al. demonstrated C(sp²)-C(sp³) cross-coupling via a 1,4-metallate shift mechanism, enabling bond formation between 2-bromo-3-methylcyclohexanone and boronic acids . This methodology expands the compound’s utility in constructing stereochemically complex architectures.

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: The carbonyl stretch (νC=O\nu_{\text{C=O}}) appears near 1715 cm⁻¹, while C-Br vibrations occur at 550–600 cm⁻¹ .

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra exhibit distinct signals for the methyl group (δ 1.2–1.4 ppm) and bromine-adjacent protons (δ 4.0–4.5 ppm) .

  • Mass Spectrometry: GC-MS analysis reveals a molecular ion peak at m/zm/z 191.068, with fragmentation patterns consistent with α-cleavage adjacent to the carbonyl .

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